

Crystal Structure of 2-Nitroacetamide: A Case of Undetermined Experimental Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Nitroacetamide	
Cat. No.:	B081292	Get Quote

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the crystal structure of **2-Nitroacetamide** (C₂H₄N₂O₃) will find that, to date, a publicly available, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

Our comprehensive search for single-crystal X-ray diffraction data, unit cell parameters, and detailed experimental protocols for **2-Nitroacetamide** has yielded no specific results for this molecule. The scientific literature and crystallographic repositories contain data for structurally related compounds, but not for **2-Nitroacetamide** itself.

In the absence of experimental data for the target compound, this guide will provide a detailed analysis of a closely related molecule, 2'-Nitroacetanilide (N-(2-nitrophenyl)acetamide), for which a complete crystal structure is available. This will serve as a valuable reference, illustrating the type of data and analysis that would be presented for **2-Nitroacetamide**, should its structure be determined in the future. The methodologies and data presentation formats are directly applicable to the study of small organic molecules relevant to pharmaceutical and materials science research.

Alternative Case Study: Crystal Structure of 2'-Nitroacetanilide



The crystal structure of 2'-Nitroacetanilide (C₈H₈N₂O₃) provides a useful proxy for understanding the crystallographic characteristics of related nitro-amide compounds. The data presented below is sourced from the Crystallography Open Database (COD) entry 1519899.

Data Presentation

A summary of the key crystallographic data for 2'-Nitroacetanilide is presented in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for 2'-Nitroacetanilide

Parameter	Value
Empirical Formula	C ₈ H ₈ N ₂ O ₃
Formula Weight	180.16 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/n 1
a	10.5564 Å
b	4.9758 Å
С	15.4117 Å
α	90.00°
β	97.134°
γ	90.00°
Residual Factor	0.0556

Table 2: Selected Bond Lengths for 2'-Nitroacetanilide



Bond	Length (Å)
N1 - C7	1.355
C7 - O1	1.231
C7 - C8	1.506
N1 - C1	1.417
C1 - C2	1.385
C2 - N2	1.463
N2 - O2	1.221
N2 - O3	1.226

Table 3: Selected Bond Angles for 2'-Nitroacetanilide

Angle	Degree (°)
C1 - N1 - C7	127.3
O1 - C7 - N1	123.6
O1 - C7 - C8	121.2
N1 - C7 - C8	115.2
C2 - C1 - N1	120.3
C1 - C2 - N2	120.4
O2 - N2 - O3	123.3
O2 - N2 - C2	118.5
O3 - N2 - C2	118.2

Experimental Protocols

The determination of a crystal structure, such as that of 2'-Nitroacetanilide, follows a well-established experimental workflow. A detailed, generalized methodology is provided below.



- 1. Synthesis and Crystallization:
- Synthesis: 2'-Nitroacetanilide is typically synthesized by the nitration of acetanilide.
- Crystallization: Single crystals suitable for X-ray diffraction are grown from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or mixtures with water) by slow evaporation, cooling of a saturated solution, or vapor diffusion. The choice of solvent and crystallization technique is crucial for obtaining high-quality crystals.
- 2. X-ray Diffraction Data Collection:
- A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
- The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
- The crystal is maintained at a constant temperature (often a cryogenic temperature like 100 K to reduce thermal motion) during data collection.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- 3. Data Processing and Structure Solution:
- The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
- The resulting data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- The space group of the crystal is determined from the symmetry of the diffraction pattern.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- 4. Structure Refinement:

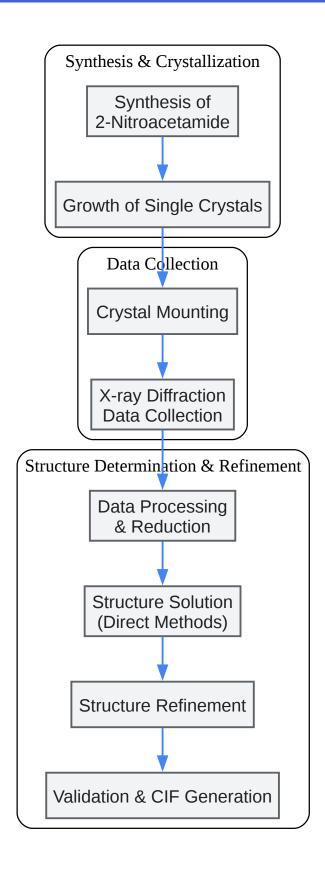


- The initial structural model is refined against the experimental diffraction data using leastsquares methods.
- Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
- The final refined structure is validated using crystallographic software to check for geometric and other potential issues.

Mandatory Visualization

Below is a generalized workflow diagram for the experimental determination of a small molecule crystal structure, as would be applied to 2'-Nitroacetamide.





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• To cite this document: BenchChem. [Crystal Structure of 2-Nitroacetamide: A Case of Undetermined Experimental Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081292#crystal-structure-of-2-nitroacetamide]

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